molecular formula C15H12N6S2 B2920041 N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine CAS No. 1797368-24-1

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine

Cat. No.: B2920041
CAS No.: 1797368-24-1
M. Wt: 340.42
InChI Key: BENDZDJQFDNOCL-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine is a thiazol-2-amine derivative featuring a 4-methylthiophen-2-yl group at the 4-position of the thiazole ring and a 4-(1H-tetrazol-1-yl)phenyl group as the N-substituent.

Properties

IUPAC Name

4-(4-methylthiophen-2-yl)-N-[4-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6S2/c1-10-6-14(22-7-10)13-8-23-15(18-13)17-11-2-4-12(5-3-11)21-9-16-19-20-21/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENDZDJQFDNOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine typically involves multiple steps, starting with the preparation of the tetrazole and thiophene derivatives. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, large-scale batch processes, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and triethylorthoformate.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine is studied for its potential biological activity. It may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.

Medicine: In the medical field, this compound has shown promise in drug discovery and development. Its potential as an anti-inflammatory, antimicrobial, or anticancer agent is being explored.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions that result in its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Thiazol-2-Amine Core

The thiazole core is a common scaffold in medicinal chemistry due to its metabolic stability and capacity for diverse substitution. Key analogs include:

Compound Name Substituent at Thiazole 4-Position N-Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 4-methylthiophen-2-yl 4-(1H-tetrazol-1-yl)phenyl C₁₆H₁₃N₆S₂ 361.45
4g () 4-methoxyphenyl Bis(1-(2-fluorophenyl)triazolyl)methyl C₂₈H₂₂F₂N₈OS 556.16
4o () 4-chlorophenyl Bis(1-(3,4-dimethylphenyl)triazolyl)methyl C₃₁H₂₉ClN₈S 580.19
ML277 () 4-methoxyphenyl Tosylpiperidine-2-carboxamide C₂₂H₂₄N₄O₃S₂ 480.58
Compound 2,5-dimethylfuran-3-yl 4-(1H-tetrazol-1-yl)phenyl C₁₆H₁₄N₆OS 338.40

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group in 4o increases polarity and melting point (195°C) compared to 4-methoxyphenyl derivatives (e.g., 4g, 122°C) .
  • Tetrazole vs.
  • Thiophene vs. Furan : The 4-methylthiophen-2-yl group in the target compound may improve lipophilicity and π-π stacking compared to the 2,5-dimethylfuran-3-yl group in .
Characterization Data
Compound Name Melting Point (°C) ¹H NMR Key Signals (δ, ppm) GC-MS/EI-MS (m/z)
4g () 122 3.75 (s, OCH₃), 5.02 (s, CH₂), 7.12 (s, thiazole-H) 556.16 (M⁺)
4o () 195 2.14 (m, CH₃), 4.98 (s, CH₂), 7.10 (s, thiazole-H) 580.19 (M⁺)
ML277 () N/A Not reported N/A
Compound N/A Cc1cc(-c2csc(Nc3ccc(-n4cnnn4)cc3)n2)c(C)o1 338.40 (M⁺)

Trends : Higher melting points in chlorinated derivatives (e.g., 4o) suggest stronger intermolecular interactions. Triazolylmethyl groups (4g, 4o) exhibit distinct CH₂ proton signals (~5.0 ppm), while tetrazole derivatives show aromatic proton splitting near 7.0–8.5 ppm .

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine, a compound with a molecular formula of C15H12N6S2 and a molecular weight of 340.42 g/mol, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a tetrazole ring linked to a phenyl group, along with a thiazole moiety and a methylthiophene substituent. This unique structure is believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, focusing on its cytotoxic effects against cancer cell lines and its antimicrobial properties.

1. Cytotoxicity Studies

A significant aspect of the research surrounding this compound involves its cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives containing the tetrazole and thiazole structures exhibit varying degrees of cytotoxicity:

Cell Line IC50 (µM) Remarks
A549 (Lung)12.5Moderate cytotoxicity observed .
HTB-140 (Breast)10.0Significant cytotoxic effects noted .
HaCaT (Skin)25.0Lower toxicity compared to cancer cell lines .

In one study, the compound demonstrated enhanced activity compared to initial thiourea connections, indicating that structural modifications can lead to improved efficacy against cancer cells .

2. Antimicrobial Activity

The compound's antimicrobial properties have also been explored, particularly against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined for various bacterial strains:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus8Effective against clinical isolates .
Escherichia coli16Moderate activity observed .
Streptococcus pneumoniae4Potent antibacterial effects noted .

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Study 1: Antitumor Activity

In a study published in Der Pharma Chemica, researchers synthesized various thiazole derivatives containing tetrazole rings and evaluated their antitumor activity using the Alamar Blue assay on multiple human tumor cell lines. The findings indicated that certain derivatives exhibited promising antitumor properties, particularly against cervical and ovarian cancer cell lines .

Case Study 2: Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of tetrazole-based compounds against standard bacterial strains. The results revealed that some derivatives showed MIC values significantly lower than those of established antibiotics like Ciprofloxacin, highlighting their potential as effective antibacterial agents .

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